molecular formula C13H13BrN2O2S B2429161 (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide CAS No. 1436370-07-8

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide

Cat. No.: B2429161
CAS No.: 1436370-07-8
M. Wt: 341.22
InChI Key: DYBLTSFEPYVEJM-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is an organic compound that features a bromothiophene moiety and a cyanooxan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Cyanooxan Group:

    Coupling Reaction: The final step involves coupling the bromothiophene and cyanooxan intermediates through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reduction.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of electronic materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety could be involved in π-π interactions, while the cyanooxan group might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide: can be compared with other bromothiophene derivatives or cyanooxan compounds.

    Thiophene Derivatives: Compounds like 2-bromothiophene or 3-bromothiophene.

    Cyano Compounds: Compounds like cyanoacetamide or cyanooxan derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique electronic properties or biological activities not found in simpler analogs.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBLTSFEPYVEJM-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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